5-(4-Chlorophenyl)sulfonylpentan-1-ol
Description
5-(4-Chlorophenyl)sulfonylpentan-1-ol is a synthetic organic compound featuring a sulfonyl group (-SO₂-) linked to a pentanol chain and a 4-chlorophenyl moiety. This structural combination suggests applications in medicinal chemistry, particularly as an intermediate for drug derivatives or as a bioactive molecule.
Properties
IUPAC Name |
5-(4-chlorophenyl)sulfonylpentan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO3S/c12-10-4-6-11(7-5-10)16(14,15)9-3-1-2-8-13/h4-7,13H,1-3,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHBNCPOPIQNQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCCCCO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Functional Group and Structural Variations
The following table summarizes key structural differences and properties of 5-(4-Chlorophenyl)sulfonylpentan-1-ol compared to related compounds:
Physicochemical Properties
- Polarity : The sulfonyl group increases hydrophilicity, making this compound more water-soluble than its sulfanyl counterpart .
- Reactivity : Unlike the sulfonyl chloride in , the hydroxyl group in the target compound reduces electrophilicity, rendering it less reactive but more stable under physiological conditions.
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